molecular formula C36H47N5O4 B1671876 Indinavir CAS No. 150378-17-9

Indinavir

Cat. No. B1671876
M. Wt: 613.8 g/mol
InChI Key: CBVCZFGXHXORBI-PXQQMZJSSA-N
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Description

Indinavir is an antiviral drug used in the treatment of human immunodeficiency virus (HIV) infection . It is used alone or in combination with other anti-HIV medicines to treat infection caused by the human immunodeficiency virus (HIV) . It does not cure HIV/AIDS, but it can extend the length of a person’s life for several years by slowing the progression of the disease .


Synthesis Analysis

Indinavir was synthetically produced for the purpose of inhibiting the protease in the HIV virus . The utility of the method was highlighted in the asymmetric synthesis of Indinavir intermediate .


Molecular Structure Analysis

Indinavir is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines . The indinavir molecules form zigzag chains, which are intercalated by sulfate/bisulfate ions .


Chemical Reactions Analysis

Indinavir could interact with all four proteases at the active binding site of receptors . It was found to show significantly higher interaction with Matrix Metalloproteases, Aspartate Proteases, and Cysteine Proteases .


Physical And Chemical Properties Analysis

Indinavir is a soluble white powder administered orally in combination with other antiviral drugs . It has a molecular weight of 613.79 . The decrease in the drug’s crystallinity was observed in X-ray diffraction .

Safety And Hazards

Indinavir is associated with various drug class-related adverse events, including gastrointestinal disturbances (e.g. nausea, diarrhoea), headache and asthenia/fatigue . A lipodystrophy syndrome has been commonly reported with indinavir and other protease inhibitors combined with NRTIs . Nephrolithiasis may develop in about 9% of patients receiving indinavir .

Future Directions

Indinavir could act as a potential inhibitor of different proteases associated with tumor growth initiation, progression, and metastasis . Microspheres with sustained drug release could be utilized to deliver an anticancer drug in a more targeted way as an emerging cancer microsphere technology .

properties

IUPAC Name

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVCZFGXHXORBI-PXQQMZJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H47N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

157810-81-6 (sulfate (1:1) (salt))
Record name Indinavir [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID4043802
Record name Indinavir
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Molecular Weight

613.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indinavir
Source Human Metabolome Database (HMDB)
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Solubility

4.82e-02 g/L
Record name Indinavir
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Record name Indinavir
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Mechanism of Action

Indinavir inhibits the HIV viral protease enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles.
Record name Indinavir
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Product Name

Indinavir

CAS RN

150378-17-9
Record name Indinavir
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Record name Indinavir [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indinavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00224
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Record name Indinavir
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Record name INDINAVIR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MG78X43ZT
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Record name Indinavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

167.5-168 °C, 167.5 - 168 °C
Record name Indinavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indinavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59,100
Citations
EB Pollak, M Parmar - StatPearls [Internet], 2022 - ncbi.nlm.nih.gov
… Indinavir is commonly combined with HIV antiretroviral medications, such as the HIV … Indinavir is also subject to a high viral protease gene mutation rate. Therefore an Indinavir …
Number of citations: 7 www.ncbi.nlm.nih.gov
RM Gulick, JW Mellors, D Havlir, JJ Eron… - Annals of internal …, 2000 - acpjournals.org
… who received the three-drug regimen of indinavir, zidovudine, and lamivudine achieved viral load … and protease substitutions that correlated with indinavir resistance in 5 patients who …
Number of citations: 261 www.acpjournals.org
GL Plosker, S Noble - Drugs, 1999 - Springer
… of indinavir, by increasing plasma trough concentrations of indinavir and providing more consistent indinavir … twice daily, rather than every 8 hour, administration of indinavir is possible). …
Number of citations: 100 link.springer.com
EP Acosta, K Henry, L Baken, LM Page… - … : The Journal of …, 1999 - Wiley Online Library
… of indinavir pharmacokinetics in patients attending an outpatient clinic, and to explore relationships between indinavir … (HIV) receiving therapy with indinavir and concomitant nucleoside …
DS Stein, DG Fish, JA Bilello, SL Preston… - Aids, 1996 - journals.lww.com
… The investigational agent, MK-639 (L–735524, indinavir) is a synthetic peptidomimetic competitive inhibitor of the HIV-1 and 2 protease enzymes. It is water soluble in its sulfate form …
Number of citations: 217 journals.lww.com
VA Eagling, DJ Back, MG Barry - British journal of clinical …, 1997 - Wiley Online Library
Aims To compare the inhibitory potential of the HIV protease inhibitors saquinavir, ritonavir and indinavir against CYP1A2, CYP2C9, CYP2E1 and CYP3A4 catalysed metabolic …
Number of citations: 403 bpspubs.onlinelibrary.wiley.com
HCF Côté, ZL Brumme, PR Harrigan - Journal of virology, 2001 - Am Soc Microbiol
We examined the prevalence of cleavage site mutations, both within and outside the gag region, in 28 protease inhibitor (PI) cross-resistant patients treated with indinavir, ritonavir, and/…
Number of citations: 171 journals.asm.org
P Indu, MR Rameshkumar, N Arunagirinathan… - Journal of Infection and …, 2020 - Elsevier
… In our study, other screened antiviral drugs such as Indinavir, … Finally, they recommended Indinavir and Remdesivir could … target RdRp in this study, Indinavir (HIV drug) drug showed the …
Number of citations: 43 www.sciencedirect.com
A Hsu, GR Granneman, G Cao… - Antimicrobial agents …, 1998 - Am Soc Microbiol
… All subjects received 800 mg of indinavir every 8 h … indinavir on day 1 and 800 mg of indinavir q8h on day 17. Subjects in Groups II and IV each received one dose of 600 mg of indinavir …
Number of citations: 186 journals.asm.org
PWH Hugen, DM Burger, K Brinkman… - Annals of …, 2000 - journals.sagepub.com
… inhibitors such as indinavir are substrates … of indinavir (800 mg q8h) in our patient resulted in carbamazepine concentrations within the therapeutic range for epilepsy treatment; indinavir …
Number of citations: 103 journals.sagepub.com

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